molecular formula C22H23FN4O3 B5551137 N-[1-(3-氟苯基)-4-异丙氧基-1H-吲唑-3-基]-2-(2-氧代吡咯烷-1-基)乙酰胺

N-[1-(3-氟苯基)-4-异丙氧基-1H-吲唑-3-基]-2-(2-氧代吡咯烷-1-基)乙酰胺

货号 B5551137
分子量: 410.4 g/mol
InChI 键: MXPFURFWGWYFQB-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of related compounds involves various chemical strategies, including the replacement of functional groups to improve pharmacological effects and reduce toxicity. For instance, Wang et al. (2015) synthesized derivatives by replacing the acetamide group with an alkylurea moiety in a compound, showing improved antiproliferative activities and reduced toxicity (Wang et al., 2015). Similarly, synthesis strategies often involve condensation reactions, as noted by Sunder and Maleraju (2013), who synthesized derivatives with significant anti-inflammatory activity (Sunder & Maleraju, 2013).

Molecular Structure Analysis

The molecular structure of compounds related to our molecule of interest has been determined using various spectroscopic techniques. Norman (2013) described crystalline forms of a novel glucocorticoid receptor agonist, highlighting the importance of molecular form in drug absorption (Norman, 2013). Kuznecovs et al. (2020) demonstrated the synthesis of a fluorinated derivative, indicating the role of structural modifications in biological activity (Kuznecovs et al., 2020).

Chemical Reactions and Properties

Chemical reactions involving the compound often aim at enhancing its biological efficacy or reducing adverse effects. For example, the synthesis and antimicrobial activity of N-substituted derivatives have been explored, showing potential antimicrobial applications (Mahyavanshi et al., 2017).

Physical Properties Analysis

Physical properties, such as crystalline forms and solubility, play a critical role in the compound's pharmacokinetic profile and efficacy. The study by Norman (2013) on crystalline forms provides insights into how physical forms can affect drug behavior (Norman, 2013).

Chemical Properties Analysis

The chemical properties, including reactivity and stability, influence the compound's usefulness in various applications. Studies like that of Kuznecovs et al. (2020) shed light on the impact of chemical modifications on the compound's activity and potential as a pharmacological agent (Kuznecovs et al., 2020).

科学研究应用

抗癌剂的修饰与评价

与N-[1-(3-氟苯基)-4-异丙氧基-1H-吲唑-3-基]-2-(2-氧代吡咯烷-1-基)乙酰胺结构相关的化合物已被修饰以增强其抗癌作用。例如,通过用烷基脲部分取代乙酰胺基团来修饰相关化合物已在保留抗增殖活性和对PI3K和mTOR的抑制活性方面显示出有希望的结果,同时降低了急性口服毒性。这些修饰表明在开发更有效和更安全的抗癌剂方面具有潜在的应用 (王晓萌等,2015)

PET成像剂的开发

类似的化合物已被合成并评估其作为正电子发射断层扫描(PET)成像剂的潜力。这些研究的重点是合成具有对特定受体的高体外亲和力和选择性的放射性标记化合物,表明其在神经退行性疾病和癌症成像中的应用。例如,已开发出相关化合物的衍生物用于用PET对转运蛋白(18 kDa)进行成像,突出了其在疾病状态下可视化蛋白质表达变化的效用 (C. Fookes等,2008)

抗菌活性

对N-[1-(3-氟苯基)-4-异丙氧基-1H-吲唑-3-基]-2-(2-氧代吡咯烷-1-基)乙酰胺类似物的研究包括合成和评估其抗菌活性。一些研究发现,与利奈唑胺等已建立的抗生素相比,一些化合物对各种耐药革兰氏阳性和革兰氏阴性细菌具有较低的MIC值,表明其在解决抗生素耐药性方面的应用 (V. Varshney等,2009)

激酶抑制用于癌症治疗

与N-[1-(3-氟苯基)-4-异丙氧基-1H-吲唑-3-基]-2-(2-氧代吡咯烷-1-基)乙酰胺相关的化合物已被探索其在激酶抑制中的作用,特别是针对Src激酶。该研究领域专注于开发选择性Src底物结合位点抑制剂,这可能有利于治疗癌症。一项研究发现,N-苄基取代衍生物具有显着的Src激酶抑制和抗癌活性,证明了其在癌症治疗中的潜力 (阿萨尔·法拉赫-塔夫蒂等,2011)

作用机制

The mechanism of action of a compound depends on its biological target. Many indazole derivatives are known to have biological activity, and could interact with a variety of enzymes or receptors in the body .

安全和危害

The safety and hazards associated with this compound would depend on its specific biological activity. As with any compound, appropriate safety precautions should be taken when handling it .

未来方向

Future research on this compound could involve further exploration of its synthesis, investigation of its biological activity, and optimization of its properties for potential applications .

属性

IUPAC Name

N-[1-(3-fluorophenyl)-4-propan-2-yloxyindazol-3-yl]-2-(2-oxopyrrolidin-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23FN4O3/c1-14(2)30-18-9-4-8-17-21(18)22(24-19(28)13-26-11-5-10-20(26)29)25-27(17)16-7-3-6-15(23)12-16/h3-4,6-9,12,14H,5,10-11,13H2,1-2H3,(H,24,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXPFURFWGWYFQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=CC2=C1C(=NN2C3=CC(=CC=C3)F)NC(=O)CN4CCCC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23FN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[1-(3-fluorophenyl)-4-isopropoxy-1H-indazol-3-yl]-2-(2-oxopyrrolidin-1-yl)acetamide

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。